![molecular formula C14H11IN2 B13665518 2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:
Starting Materials: 4-Iodobenzene and 6-methylimidazo[1,2-a]pyridine.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazo-pyridine ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methanesulfinate and copper(I) iodide in dimethyl sulfoxide-water mixture at 120°C.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Formation of oxidized derivatives with additional functional groups.
Reduction Reactions: Formation of reduced derivatives with modified ring structures.
Scientific Research Applications
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cells. It has shown promising results in inhibiting the proliferation of cancer cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in various diseases.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 8th position instead of the 6th position.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Contains chlorine atoms instead of iodine and methyl groups.
1,2,4-Triazolo[1,5-a]pyridines: Different heterocyclic system but similar applications in medicinal chemistry.
Uniqueness
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile compound for synthetic and medicinal applications.
Biological Activity
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound features a unique nitrogen-bridged heterocyclic structure that contributes to its pharmacological potential. The imidazo[1,2-a]pyridine scaffold is known for its applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Biological Activities
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the antiproliferative effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. For instance, compounds within this class have shown significant activity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma) with IC50 values often in the low micromolar range .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. For example, certain compounds showed moderate activity against E. coli and other pathogens, indicating their potential as antimicrobial agents .
- Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives are also being investigated for their anti-inflammatory properties. These compounds can inhibit inflammatory pathways and may serve as therapeutic agents in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The presence of the iodine atom at the para position of the phenyl ring is believed to enhance lipophilicity and improve binding affinity to biological targets. The following table summarizes key findings related to the structure-activity relationship of imidazo[1,2-a]pyridine derivatives:
Compound Structure | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
This compound | Anticancer (HCT-116) | 5.0 | |
4-Bromo derivative | Anticancer (NCI-H460) | 3.2 | |
Amidino-substituted variant | Antimicrobial | 32 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Efficacy : In a study involving various cancer cell lines, this compound exhibited potent antiproliferative activity against colorectal and lung cancer cells. The compound was found to induce apoptosis through caspase activation pathways.
- Antimicrobial Screening : A series of antimicrobial tests indicated that while many derivatives were ineffective against Gram-positive bacteria, some showed promising results against Gram-negative strains like E. coli, suggesting potential for development into new antibiotics.
- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that this compound could significantly reduce markers of inflammation, supporting its therapeutic potential in treating inflammatory diseases.
Properties
Molecular Formula |
C14H11IN2 |
---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
2-(4-iodophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
SWTBQJKEEKKOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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